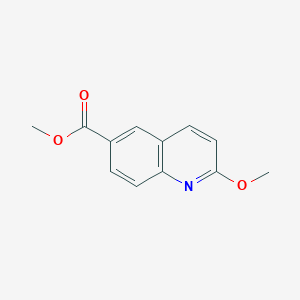

Methyl 2-methoxyquinoline-6-carboxylate

Description

Methyl 2-methoxyquinoline-6-carboxylate is a quinoline derivative featuring a methoxy group at position 2 and a methyl ester at position 5. Quinoline scaffolds are renowned for their versatility in pharmaceutical and agrochemical research due to their ability to interact with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions.

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

methyl 2-methoxyquinoline-6-carboxylate |

InChI |

InChI=1S/C12H11NO3/c1-15-11-6-4-8-7-9(12(14)16-2)3-5-10(8)13-11/h3-7H,1-2H3 |

InChI Key |

WPXBDLZCRHRSPV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(C=C1)C=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of methyl 2-methoxyquinoline-6-carboxylate typically begins with commercially available 2-methoxyaniline and ethyl acetoacetate.

Cyclization Reaction: The key step involves the cyclization of 2-methoxyaniline with ethyl acetoacetate in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinoline ring.

Esterification: The resulting quinoline derivative is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems for precise control.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-methoxyquinoline-6-carboxylate can undergo oxidation reactions to form quinoline-6-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde, depending on the reagents used.

Substitution: The methoxy group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Quinoline-6-carboxylic acid derivatives.

Reduction: Quinoline-6-carbinol or quinoline-6-carbaldehyde.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: Methyl 2-methoxyquinoline-6-carboxylate is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of heterocyclic compounds with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It is used in assays to evaluate its efficacy against various pathogens and cancer cell lines.

Medicine: this compound is investigated for its potential as a therapeutic agent. Its derivatives are explored for their ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for developing materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-methoxyquinoline-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The methoxy and carboxylate groups play a crucial role in binding to these targets, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

Methyl 6-Methoxy-2-Arylquinoline-4-Carboxylate ()

- Structure : Methoxy at position 6, methyl ester at position 4, and aryl group at position 2.

- Synthesis : Prepared via refluxing with methyl iodide and potassium carbonate, similar to esterification methods applicable to the target compound .

- Key Differences: Substituent positions (6-methoxy vs. The aryl group at position 2 introduces steric bulk compared to the methoxy group in the target compound.

Ethyl 6-Methoxy-1-Methyl-2-Oxo-1,2-Dihydro-4-Quinolinecarboxylate ()

- Structure : Ethyl ester at position 4, 2-oxo group, and 1-methyl substitution.

- Key Differences :

- The 2-oxo group creates a planar, conjugated system, enhancing hydrogen-bonding capacity compared to the methoxy group.

- The ethyl ester may improve lipid solubility relative to the methyl ester in the target compound.

Functional Group Variations

Methyl 2-Chloroquinoline-5/6-Carboxylate ()

- Structure : Chloro substituent at position 2 and methyl ester at position 5 or 6.

- Key Differences: Chlorine’s electron-withdrawing nature reduces electron density in the quinoline ring compared to methoxy’s electron-donating effect, influencing reactivity in substitution reactions. Similarity scores (0.96–1.00) suggest structural resemblance but divergent electronic profiles .

Methyl 6-(Acetylamino)-4-Chloro-2-Quinolinecarboxylate ()

- Structure: Acetylamino at position 6, chloro at position 4.

- Chloro at position 4 introduces steric hindrance absent in the target compound.

Ring System Modifications

Methyl 6-Fluoroisoquinoline-8-Carboxylate ()

- Structure: Fluorine at position 6, methyl ester at position 8, isoquinoline core.

- Key Differences: Isoquinoline’s fused benzene-pyridine ring alters π-π stacking interactions compared to quinoline. Fluorine’s electronegativity may enhance metabolic stability relative to methoxy.

Physicochemical Properties

Research Implications and Gaps

- Synthetic Challenges : Positional isomerism requires precise control during synthesis (e.g., regioselective methylation).

- Data Gaps: Limited pharmacokinetic, toxicity, and degradation data for this compound necessitate further studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.